molecular formula C9H21ClN2 B13789149 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride CAS No. 871126-32-8

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride

Cat. No.: B13789149
CAS No.: 871126-32-8
M. Wt: 192.73 g/mol
InChI Key: FTPKFIRFYNSYPF-UHFFFAOYSA-N
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Description

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride is an organic compound with the molecular formula C9H17ClN2. It is a crystalline powder that is soluble in water and other polar solvents. This compound is known for its stability and is commonly used as a ligand in various catalytic processes.

Preparation Methods

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be synthesized through the reaction of 1,3-di(propan-2-yl)imidazole with hydrochloric acid. The reaction typically occurs under mild conditions, and the product is isolated as a crystalline solid. Industrial production methods often involve the use of large-scale reactors and purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolidinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding imidazolidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in catalytic cycles. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies .

Comparison with Similar Compounds

1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of imidazolium-based ligands in chemistry.

Properties

CAS No.

871126-32-8

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazolidin-1-ium;chloride

InChI

InChI=1S/C9H20N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h8-9H,5-7H2,1-4H3;1H

InChI Key

FTPKFIRFYNSYPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+]1CCN(C1)C(C)C.[Cl-]

Origin of Product

United States

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